N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as SR-8993, is a compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is a selective antagonist of the chemokine receptor CXCR2, which is involved in the inflammatory response.
Mécanisme D'action
N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a selective antagonist of CXCR2, which is a chemokine receptor that is involved in the recruitment of neutrophils to sites of inflammation. By blocking CXCR2, N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits the recruitment of neutrophils, which reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of asthma and COPD. Additionally, N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce the levels of inflammatory markers, such as myeloperoxidase (MPO) and matrix metalloproteinase-9 (MMP-9), in animal models of IBD. These findings suggest that N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has anti-inflammatory effects in various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its selectivity for CXCR2, which allows for targeted inhibition of neutrophil recruitment. Additionally, N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide could focus on its potential therapeutic applications in other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Additionally, further studies could investigate the optimal dosing and administration of N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in different animal models and clinical settings. Finally, the development of analogs of N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with improved solubility and pharmacokinetic properties could expand its potential applications in the field of inflammation research.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been studied for its potential therapeutic applications in various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In preclinical studies, N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has shown efficacy in reducing inflammation and improving lung function in animal models of asthma and COPD. Additionally, N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce inflammation and improve gut barrier function in animal models of IBD.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13-5-3-6-15(14(13)2)19-17(22)16(21)18-7-4-8-20-9-11-23-12-10-20/h3,5-6H,4,7-12H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVQNNAAITYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCN2CCOCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.